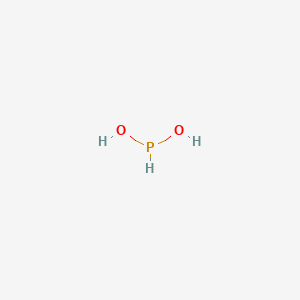

Phosphonous acid

Description

Propriétés

Numéro CAS |

14332-09-3 |

|---|---|

Formule moléculaire |

H3O2P |

Poids moléculaire |

65.996 g/mol |

Nom IUPAC |

phosphonous acid |

InChI |

InChI=1S/H3O2P/c1-3-2/h1-3H |

Clé InChI |

XRBCRPZXSCBRTK-UHFFFAOYSA-N |

SMILES |

OPO |

SMILES canonique |

OPO |

Autres numéros CAS |

14332-09-3 |

Origine du produit |

United States |

Foundational & Exploratory

Theoretical Underpinnings of Phosphonous Acid Tautomerism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical studies concerning the tautomeric equilibrium of phosphonous acid and related phosphinylidene compounds. The dynamic interplay between the pentavalent phosphoryl form (P(V)) and the trivalent phosphinous acid form (P(III)) is a critical factor in the reactivity and application of these compounds, particularly in pharmaceuticals, herbicides, and as P-ligands in catalysis. This document synthesizes key findings from computational and experimental studies, presenting quantitative data, detailed methodologies, and visual representations of the core concepts to facilitate a comprehensive understanding.

Introduction to this compound Tautomerism

Phosphinylidene compounds, characterized by the R¹R²P(O)H functional group, exhibit prototropic tautomerism, a phenomenon involving the migration of a proton. In this specific case, the equilibrium lies between the tetracoordinated pentavalent phosphine oxide form and the tricoordinated trivalent phosphinous acid form. While the pentavalent tautomer is generally more stable and predominates in the equilibrium mixture, the trivalent form is often more reactive due to the presence of a lone pair of electrons on the phosphorus atom, which imparts enhanced nucleophilicity.[1][2] Understanding the factors that influence this equilibrium—such as substituent effects and solvent conditions—is paramount for controlling the reactivity of these compounds in chemical syntheses.[1][3]

The tautomeric equilibrium can be represented as follows:

Theoretical and Computational Methodologies

The study of this compound tautomerism heavily relies on computational chemistry to elucidate the thermodynamics and kinetics of the interconversion. Density Functional Theory (DFT) and ab initio methods are the predominant theoretical approaches employed.

Computational Protocols

A typical computational workflow for investigating this compound tautomerism involves several key steps:

-

Geometry Optimization: The three-dimensional structures of both the P(V) and P(III) tautomers, as well as the transition state connecting them, are optimized to find the lowest energy conformations.

-

Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (for the tautomers) or a first-order saddle point (for the transition state) and to obtain zero-point vibrational energies (ZPVE).

-

Energy Calculations: Single-point energy calculations, often at a higher level of theory or with a larger basis set, are carried out on the optimized geometries to obtain more accurate electronic energies.

-

Solvation Effects: The influence of different solvents on the tautomeric equilibrium is often modeled using implicit solvent models, such as the Polarizable Continuum Model (PCM).[1]

Levels of Theory and Basis Sets

A variety of DFT functionals and basis sets have been successfully applied to the study of this compound tautomerism. The choice of method often represents a compromise between computational cost and accuracy.

-

DFT Functionals: The B3LYP hybrid functional is widely used and has been shown to provide results in good agreement with higher-level methods when paired with appropriate basis sets.[1][4] Other functionals, such as ωB97XD, which includes empirical dispersion corrections, are also employed.[1]

-

Basis Sets: Pople-style basis sets, such as 6-31+G(d,p) and the more extensive 6-311++G(3df,3pd), are commonly utilized.[1][4] Correlation-consistent basis sets, like cc-pVTZ, also find application.[1] For accurate calculations of gas-phase tautomerization energies, very large basis sets are often required.[4]

Quantitative Data on Tautomerism

The relative stability of the P(V) and P(III) tautomers is quantified by the tautomerization energy (ΔE) or the Gibbs free energy of tautomerization (ΔG). A positive value typically indicates that the P(V) form is more stable.

Tautomerization Energies of Selected Compounds

The following table summarizes the calculated tautomerization energies for a range of phosphinylidene compounds from various studies.

| R¹ | R² | Method | Basis Set | ΔE (kcal/mol) | ΔG (kJ/mol) | Reference |

| H | H | B3LYP | cc-pV(Q+d)Z | ~0.9 (from ref) | - | [4] |

| H | H | B3LYP | 6-311++G(3df,3pd) | ~1.6 (from ref) | - | [4] |

| Me | Me | B3LYP | 6-31+G(d,p) | - | -7.6 | [3] |

| Et | Et | B3LYP | 6-31+G(d,p) | - | -8.9 | [3] |

| MeO | MeO | B3LYP | 6-31+G(d,p) | - | -15.6 | [3] |

| EtO | EtO | B3LYP | 6-31+G(d,p) | - | -17.6 | [3] |

| Ph | Ph | B3LYP | 6-31+G(d,p) | - | -4.0 | [3] |

| F | F | B3LYP | 6-31+G(d,p) | - | 27.3 | [3] |

| CF₃ | CF₃ | B3LYP | 6-31+G(d,p) | - | 39.1 | [3] |

Note: The sign conventions for energy differences may vary between publications. The values presented here are adjusted for consistency where possible.

Substituent Effects

The electronic nature of the substituents (R¹ and R²) on the phosphorus atom has a profound impact on the tautomeric equilibrium.

-

Electron-donating groups (e.g., alkyl groups) generally stabilize the P(V) form.

-

Electron-withdrawing groups (e.g., CF₃, C₆F₅) can significantly stabilize the P(III) form, in some cases even making it the more stable tautomer.[1][3] This is attributed to the inductive effect of these substituents.

The influence of substituents on the rate of tautomerization has also been investigated, with deuteration rates decreasing in the order: H₃PO₂ > Ph₂P(O)H > (PhO)₂P(O)H > PhP(O)(OAlk)H > AlkP(O)(OAlk)H ≈ (AlkO)₂P(O)H.[4]

Experimental Protocols for Validation

Theoretical predictions are often validated through experimental studies. A common technique for quantifying the rate of tautomerization is through deuterium exchange experiments monitored by ³¹P NMR spectroscopy.

Deuteration Rate Measurement via ³¹P NMR

-

Sample Preparation: The phosphinylidene compound of interest is dissolved in a suitable solvent (e.g., an organic solvent).

-

Initiation of Exchange: A large excess of deuterium oxide (D₂O) is added to the solution to initiate the H/D exchange at the P-H position.

-

NMR Monitoring: The reaction is monitored over time using proton-coupled ³¹P NMR spectroscopy. The P-H bond results in a characteristic doublet in the ³¹P spectrum due to J-coupling. As the proton is exchanged for a deuteron, this doublet is replaced by a triplet (due to coupling with deuterium, which has a nuclear spin of 1), or more commonly, the signal corresponding to the P-D species is observed as a singlet in the proton-decoupled spectrum.

-

Rate Determination: The initial rate of tautomerization is determined by monitoring the change in the integrals of the P-H and P-D signals over time.[5]

This experimental approach provides a quantitative measure of the tautomerization kinetics, which can then be correlated with the computational results, offering a powerful synergy between theory and experiment for understanding the reactivity of these important compounds.[4]

References

Quantum Chemical Insights into the Stability of Phosphonous Acid and its Tautomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the quantum chemical calculations that illuminate the stability of phosphonous acid and its tautomeric forms. Understanding the relative stability and interconversion of these isomers is crucial for comprehending their reactivity, which has significant implications in fields ranging from synthetic chemistry to drug development. This document summarizes key findings from computational studies, presents quantitative data in a structured format, details the methodologies employed in these calculations, and provides visual representations of the core concepts.

Introduction: The Tautomeric Challenge of this compound

This compound, and related H-phosphinylidene compounds, exhibit prototropic tautomerism, existing in an equilibrium between a tetracoordinate pentavalent (P(V)) form and a tricoordinate trivalent (P(III)) form. The P(V) tautomer, often referred to as phosphonic acid, is generally the more stable and predominant species in equilibrium.[1] However, the P(III) form, though less stable, is often the more reactive species in many chemical transformations.[1]

Quantum chemical calculations have been instrumental in dissecting the energetics of this tautomeric relationship. They provide quantitative estimates of the relative stabilities of the tautomers and the energy barriers that hinder their interconversion. These computational investigations have revealed that the direct intramolecular proton transfer from phosphorus to oxygen faces a substantial activation barrier, rendering it unlikely at room temperature without a catalyst.[2]

Computational Methodologies

The insights presented in this guide are derived from a variety of quantum chemical methods. A summary of the typical computational protocols employed in the study of this compound stability is provided below.

| Parameter | Description | Common Methods/Basis Sets |

| Software | The quantum chemistry software package used for the calculations. | Gaussian 09, Gaussian 03[2][3] |

| Methodology | The theoretical model for approximating the electronic structure. | Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2, MP4), Coupled Cluster (CCSD(T))[4][5] |

| DFT Functionals | The specific exchange-correlation functional used in DFT calculations. | B3LYP, B3PW91, ωB97XD[1][6] |

| Basis Sets | The set of functions used to build the molecular orbitals. | Pople-style (e.g., 6-31G*, 6-31+G(d,p), 6-311++G(3df,3pd)), Correlation-consistent (e.g., cc-pVTZ)[1][3][4] |

| Solvent Effects | The model used to simulate the influence of a solvent. | Polarizable Continuum Model (PCM)[1][2] |

| Zero-Point Energy | Correction to the electronic energy to account for vibrational energy at 0 K. | Calculated from harmonic vibrational frequencies.[5] |

Experimental Protocol Example (DFT Calculation):

-

Geometry Optimization: The initial structures of the this compound tautomers are optimized without constraints using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31+G(d,p)).[1]

-

Frequency Calculation: Harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) corrections.

-

Transition State Search: For tautomerization pathways, a transition state (TS) search is performed. The resulting TS structure is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.

-

Energy Calculation: Single-point energy calculations may be performed at a higher level of theory or with a larger basis set (e.g., ωB97XD/6-311++G(3df,3pd)) on the optimized geometries to obtain more accurate relative and activation energies.[1]

-

Solvation Modeling: The effect of a solvent is incorporated by performing the geometry optimization and energy calculations within a PCM framework, specifying the dielectric constant of the desired solvent.

Quantitative Analysis of Tautomer Stability

Computational studies consistently show that the tetracoordinate P(V) form of hydrophosphoryl compounds is significantly more stable than the tricoordinate P(III) form. The magnitude of this stability difference, however, is influenced by substituents and the solvent environment.[2]

Table 1: Calculated Tautomeric Equilibrium Constants for Phosphorous Acid and its Esters

Data adapted from Guthrie, J. P. (1979).[4][7]

| Reaction | log K (in favor of P(V) form) |

| P(OEt)2OH ⇌ HPO(OEt)2 | 7.2 |

| P(OEt)(OH)2 ⇌ HPO(OEt)(OH) | 8.7 |

| P(OH)3 ⇌ HPO(OH)2 | 10.3 |

These equilibrium constants, derived from thermodynamic data, highlight the strong preference for the phosphonate (P(V)) tautomer.[4]

Interconversion Pathways and Activation Barriers

The high activation energy for direct intramolecular proton transfer suggests that alternative, lower-energy pathways are responsible for the observed tautomeric equilibrium.[2] Computational studies have explored several catalyzed mechanisms, including those assisted by water molecules or through dimerization.

Table 2: Calculated Gibbs Free Energy of Activation (ΔG‡) for Tautomerization Pathways of Selected >P(O)H Compounds (in kJ mol-1)

Calculations performed at the B3LYP/6-31+G(d,p) level in the gas phase. Data from a study on H-phosphonates, H-phosphinates, and secondary phosphine oxides, which are analogous to this compound tautomerism.[2]

| Compound/Pathway | Intramolecular (a) | Water-Assisted (b) | Dimeric (c) |

| Compound 1 | 230.4 | 92.8 | 115.9 |

| Compound 3 | 224.9 | 98.2 | 141.6 |

| Compound 6 | 231.7 | 64.7 | 96.9 |

These results clearly demonstrate that pathways involving proton shuttles, such as water molecules or another acid molecule, significantly lower the activation barrier for tautomerization compared to the direct intramolecular shift.[2] The water-assisted pathway, in particular, presents a much more feasible route for interconversion under ambient conditions.

Visualizing Quantum Chemical Concepts

Diagrams generated using Graphviz provide a clear visual language for the complex relationships and workflows discussed.

Caption: Tautomeric equilibrium of this compound.

Caption: Comparison of this compound tautomerization pathways.

Caption: Workflow for calculating tautomer stability.

Conclusion

Quantum chemical calculations provide indispensable tools for understanding the stability and reactivity of this compound and its tautomers. The consensus from numerous theoretical studies is that the tetracoordinate P(V) form is thermodynamically favored over the tricoordinate P(III) form. The high energy barrier for direct interconversion underscores the critical role of catalysts, such as solvent molecules, in facilitating the tautomeric equilibrium. The computational methodologies and quantitative data summarized herein offer a robust framework for researchers and professionals in drug development to predict and rationalize the behavior of molecules containing the this compound moiety.

References

- 1. researchgate.net [researchgate.net]

- 2. A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. uvadoc.uva.es [uvadoc.uva.es]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

Spectroscopic Characterization of Phosphonous Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core spectroscopic techniques used in the characterization of phosphonous acid derivatives. It is designed to serve as a practical resource for researchers and professionals involved in the synthesis, analysis, and application of these compounds in fields such as drug development and materials science. This document details the principles and experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and presents key quantitative data for the identification and structural elucidation of this class of organophosphorus compounds.

Introduction to this compound Derivatives and their Spectroscopic Features

This compound derivatives are characterized by a trivalent phosphorus atom bonded to one hydrogen, one oxygen, and one organic substituent (in the case of monoesters) or two oxygen atoms and one organic substituent (in the case of diesters). A key feature of these compounds is their tautomeric equilibrium between the tricoordinate this compound form (P(III)) and the tetracoordinate phosphonate form (P(V))[1]. This equilibrium is crucial to their reactivity and spectroscopic properties. Spectroscopic analysis is fundamental to confirming the structure, purity, and stability of these derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound derivatives. ³¹P, ¹H, and ¹³C NMR are routinely employed to provide detailed information about the phosphorus environment, the organic framework, and the connectivity of the molecule.

³¹P NMR Spectroscopy

Phosphorus-31 NMR provides direct insight into the chemical environment of the phosphorus nucleus. With a natural abundance of 100% and a wide chemical shift range, ³¹P NMR spectra are typically simple and informative[2].

Key Characteristics:

-

Chemical Shifts (δ): The chemical shift of the phosphorus atom is highly sensitive to its coordination state and the nature of its substituents. In the tetracoordinate phosphonate tautomer, which is often the major species for dialkyl phosphites, the ³¹P chemical shifts typically appear in the range of δ = 0 to +10 ppm [3][4]. The tricoordinate phosphite tautomer resonates at a much lower field, typically in the range of δ = +120 to +140 ppm [5][6].

-

Coupling Constants (J): A defining feature of this compound derivatives is the large one-bond coupling constant between phosphorus and the directly attached proton (¹JP-H), which is typically in the range of 600-700 Hz [2]. This large coupling is a clear diagnostic for the presence of the P-H bond in the phosphonate tautomer.

| Compound Name | Structure | Solvent | ³¹P Chemical Shift (δ, ppm) | ¹JP-H (Hz) |

| Diethyl Phosphite | (CH₃CH₂O)₂P(O)H | CDCl₃ | 8.41 | ~700 |

| Diphenyl Phosphite | (C₆H₅O)₂P(O)H | CDCl₃ | 0.82 | Not Reported |

| Dibenzyl Phosphite | (C₆H₅CH₂O)₂P(O)H | CDCl₃ | 8.36 | 707.6 |

| Diisopropyl Phosphite | ((CH₃)₂CHO)₂P(O)H | CDCl₃ | 4.92 | Not Reported |

¹H NMR Spectroscopy

Proton NMR provides information on the organic substituents of the this compound derivative.

Key Characteristics:

-

P-H Proton: The proton directly attached to the phosphorus atom in the phosphonate tautomer appears as a doublet with a large coupling constant (¹JH-P) that mirrors the ¹JP-H coupling observed in the ³¹P spectrum.

-

O-Alkyl/Aryl Protons: The protons on the carbon atoms attached to the oxygen atoms show coupling to the phosphorus atom, typically over three bonds (³JH-P). For example, in diethyl phosphite, the methylene protons (-OCH₂-) appear as a multiplet due to coupling with both the methyl protons and the phosphorus atom.

| Compound Name | Structure | Solvent | ¹H Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| Diethyl Phosphite | (CH₃CH₂O)₂P(O)H | CDCl₃ | 1.35 (t, 6H, CH₃), 4.15 (dq, 4H, OCH₂), 6.85 (d, 1H, P-H) | ³JH-H = 7.1, ³JH-P = 9.4, ¹JH-P = 685 |

| Diphenyl Phosphite | (C₆H₅O)₂P(O)H | CDCl₃ | 7.19-7.37 (m, 10H, Ar-H), 8.21 (d, 1H, P-H) | ¹JH-P ≈ 700 |

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule.

Key Characteristics:

-

C-P Coupling: Carbon atoms in proximity to the phosphorus atom will exhibit coupling. The magnitude of the coupling constant depends on the number of bonds separating the carbon and phosphorus atoms (¹JC-P > ²JC-P > ³JC-P). For carbons directly attached to the phosphorus (in cases of C-P bonds), the one-bond coupling is large. For this compound esters, the carbons of the alkoxy or aryloxy groups show two-bond (²JC-P) and three-bond (³JC-P) couplings.

| Compound Name | Structure | Solvent | ¹³C Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| Diethyl Phosphite | (CH₃CH₂O)₂P(O)H | CDCl₃ | 16.3 (d, CH₃), 62.5 (d, OCH₂) | ³JC-P = 5.8, ²JC-P = 6.9 |

| Diphenyl Phosphite | (C₆H₅O)₂P(O)H | CDCl₃ | 120.6 (d, C-ortho), 125.9 (s, C-para), 130.1 (s, C-meta), 149.4 (d, C-ipso) | JC-P = 4.8, JC-P = 8.1 |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in this compound derivatives. The key vibrational modes are associated with the P=O, P-H, and P-O-C bonds.

Key Diagnostic Bands:

-

P=O Stretch: A strong and sharp absorption band corresponding to the P=O stretching vibration is typically observed in the range of 1200-1260 cm⁻¹ . This is a characteristic feature of the tetracoordinate phosphonate tautomer.

-

P-H Stretch: The stretching vibration of the P-H bond gives rise to a sharp, medium-intensity band in the region of 2300-2450 cm⁻¹ . The presence of this band is a strong indicator of the phosphonate tautomer.

-

P-O-C Stretch: The stretching vibrations of the P-O-C linkage typically appear as strong bands in the fingerprint region, usually around 1000-1050 cm⁻¹ (asymmetric stretch) and 750-850 cm⁻¹ (symmetric stretch).

| Compound Name | P=O Stretch (cm⁻¹) | P-H Stretch (cm⁻¹) | P-O-C Stretch (cm⁻¹) |

| Diethyl Phosphite | ~1250 | ~2400 | ~1030, ~780 |

| Triethyl Phosphite | N/A | N/A | ~1030, ~750[7] |

| Tributyl Phosphite | N/A | N/A | ~1025, ~770[8] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound derivatives, which aids in their identification and structural confirmation. Electron Ionization (EI) is a common technique for volatile derivatives.

Key Fragmentation Pathways:

-

Loss of Alkene: For alkyl esters, a common fragmentation pathway involves the loss of an alkene molecule from an alkoxy group via a McLafferty-type rearrangement.

-

Cleavage of the P-O-C Bond: The bond between the phosphorus and the oxygen of the ester group can cleave, leading to the loss of an alkoxy or aryloxy radical.

-

Rearrangements: Hydrogen rearrangements are common in the fragmentation of organophosphorus compounds.

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| Diethyl Phosphite | 138[9] | 111, 99, 83, 65, 47[9][10] |

| Diphenyl Phosphite | 234 | 141, 94, 77, 65, 51 |

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of the this compound derivative into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆). Chloroform-d is a common choice for many derivatives.

-

Cap the NMR tube and gently invert to dissolve the sample completely.

Instrument Parameters (General):

-

³¹P NMR:

-

¹H NMR:

-

Spectrometer Frequency: e.g., 400 MHz

-

Reference: Tetramethylsilane (TMS) (δ = 0 ppm) or residual solvent signal.

-

-

¹³C NMR:

-

Spectrometer Frequency: e.g., 100 MHz

-

Pulse Program: Standard proton-decoupled experiment.

-

IR Spectroscopy

Sample Preparation (Liquid Samples):

-

Place a drop of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top and gently rotate to create a thin film.

-

Mount the plates in the spectrometer's sample holder.

Sample Preparation (Solid Samples - KBr Pellet):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Mount the pellet in the sample holder.

Data Acquisition:

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are usually sufficient to obtain a good signal-to-noise ratio.

Mass Spectrometry (GC-MS for Volatile Derivatives)

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

If derivatization is necessary to increase volatility, common reagents include silylating agents like BSTFA.

GC Parameters (Example):

-

Column: HP-5ms (or equivalent)

-

Injection Volume: 1 µL

-

Inlet Temperature: 250 °C

-

Oven Program: Start at 50 °C, ramp to 250 °C at 10 °C/min, hold for 5 minutes.

MS Parameters (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Ion Source Temperature: 230 °C.

Visualizations of Key Concepts and Workflows

Tautomeric Equilibrium of Dialkyl Phosphites

Caption: Tautomeric equilibrium between the phosphonate and phosphite forms.

General Spectroscopic Analysis Workflow

Caption: A typical workflow for spectroscopic characterization.

Pudovik Reaction Signaling Pathway

Caption: Simplified pathway of the Pudovik reaction.[13][14]

References

- 1. researchgate.net [researchgate.net]

- 2. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 3. rsc.org [rsc.org]

- 4. Diethylphosphite - Wikipedia [en.wikipedia.org]

- 5. wanbin.sjtu.edu.cn [wanbin.sjtu.edu.cn]

- 6. nmr.oxinst.com [nmr.oxinst.com]

- 7. Triethyl phosphite [webbook.nist.gov]

- 8. Phosphorous acid, tributyl ester [webbook.nist.gov]

- 9. Diethyl phosphite [webbook.nist.gov]

- 10. Diethyl hydrogen phosphite | C4H10O3P+ | CID 6327654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Pudovik reaction - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

Exploratory Synthesis of Novel Phosphonous Acid Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis, characterization, and application of novel phosphonous acid ligands. Phosphonous acids, and their derivatives, are a versatile class of organophosphorus compounds that have garnered significant interest in fields ranging from catalysis to medicinal chemistry. Their unique electronic and steric properties make them valuable ligands for transition metal-catalyzed reactions and as isosteres of phosphates or transition-state analogues for enzyme inhibition. This document details key synthetic methodologies, presents quantitative data for comparative analysis, and outlines experimental protocols for the synthesis and characterization of these important compounds.

Introduction to this compound Ligands

Phosphonous acids are organophosphorus compounds with the general formula R-P(OH)₂. They exist in equilibrium with their tautomeric form, the phosphinic acids (R-P(H)(=O)OH). The term "this compound" is often used to describe the class of compounds, even though the phosphinic acid tautomer may be the predominant species. These compounds serve as precursors to a variety of other organophosphorus ligands and have been investigated for their utility in catalysis and drug design. In medicinal chemistry, the related phosphonate group is often used as a stable mimic of the phosphate group in substrates for enzymes, leading to the development of potent inhibitors.[1][2]

Synthetic Methodologies

The synthesis of this compound ligands and their precursors can be achieved through several key methodologies. The choice of method often depends on the desired substitution pattern and the stability of the target compound.

Hydrolysis of Dichlorophosphines

A primary route to phosphonous acids is the controlled hydrolysis of the corresponding dichlorophosphine (RPCl₂). This reaction must be carried out under carefully controlled conditions to avoid over-hydrolysis and the formation of byproducts.

General Reaction: RPCl₂ + 2 H₂O → R-P(OH)₂ + 2 HCl

This method is particularly useful for the synthesis of arylphosphonous acids. The dichlorophosphine precursors can be synthesized by reacting phosphorus trichloride (PCl₃) with organometallic reagents such as Grignard or organozinc reagents. The use of organozinc reagents is often preferred as they are less nucleophilic, reducing the likelihood of multiple alkylations on the phosphorus center.

Michaelis-Arbuzov Reaction of Phosphonites

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry and can be adapted for the synthesis of phosphinates, which are closely related to phosphonous acids. This reaction involves the treatment of a phosphonite ester with an alkyl halide.[3]

General Reaction: R'P(OR)₂ + R''X → R'(R'')P(=O)(OR) + RX

While this reaction directly yields a phosphinate, subsequent hydrolysis can provide the corresponding phosphinic acid. The reactivity of the starting materials is a key consideration, with phosphonites being generally more reactive than phosphite esters.[3]

Synthesis of Bulky this compound Ligand Precursors

The synthesis of sterically demanding this compound ligand precursors, such as bulky phosphonites, is crucial for their application in catalysis. These can be prepared by reacting dihalophosphines with sterically hindered phenols in the presence of a base.[4]

General Reaction: ArXyl₂PCl₂ + 2 HO-Ar' → ArXyl₂P(O-Ar')₂ + 2 HCl

These bulky phosphonite ligands can then be used in coordination chemistry or further modified.

Data Presentation

The following tables summarize key quantitative data from the synthesis and characterization of various this compound derivatives and related compounds.

Synthesis and Spectroscopic Data of Phosphonite Ligands

| Ligand | Precursors | Base | Yield (%) | ³¹P NMR (δ, ppm) | ¹H NMR (δ, ppm) | Ref. |

| PArXyl₂(OPhNO₂)₂ | PArXyl₂Cl₂, 4-Nitrophenol | Triethylamine | High | ~166 | 7.0-8.0 (aromatic) | [4] |

| PArXyl₂(OPhNO₂,Me)₂ | PArXyl₂Cl₂, 4-Nitro-2,6-dimethylphenol | Triethylamine | 70 | Not Reported | 1.85, 1.86 (CH₃), 7.1-7.7 (aromatic) | [4] |

ArXyl₂ = 2,6-bis(2,6-dimethylphenyl)phenyl

Application of Phosphorus Ligands in Catalysis

| Reaction | Catalyst | Ligand | Substrates | Product Yield (%) | Ref. |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ | Zheda-Phos | Aryl chlorides and boronic acids | High | [5] |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ | 3-aryl-1-phosphinoimidazo[1,5-a]pyridines | Aryl halides and boronic acids | up to 96% | [6] |

| Aryl Amination | Pd(dba)₂ | Phosphine-urea ligands | Aryl halides and amines | Not Specified | [7] |

Inhibition of Matrix Metalloproteinases (MMPs) by Phosphonate Analogues

| Inhibitor | Target MMP | Kᵢ (nM) | Selectivity | Ref. |

| Heterotrimeric THPIs | MMP-13 | 100-400 | Selective vs. MMP-1 | [2] |

| Heterotrimeric THPIs | MT1-MMP | 100-400 | Selective vs. MMP-1 | [2] |

| N-(Furan-2-yl)carbonyl-Leu-L-Trp(P)-(OH)₂ | Adamalysin II | 75-fold increase in activity | - | [1] |

Experimental Protocols

Synthesis of a Terphenyl Phosphonite Ligand (PArXyl₂(OPhNO₂)₂)

This protocol is adapted from the synthesis of bulky phosphonite ligands.[4]

Materials:

-

PArXyl₂Cl₂ (2,6-bis(2,6-dimethylphenyl)phenyl dichlorophosphine)

-

4-Nitrophenol

-

Triethylamine

-

Toluene (anhydrous)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve PArXyl₂Cl₂ (1.0 eq) in anhydrous toluene.

-

In a separate flask, dissolve 4-nitrophenol (2.0 eq) and triethylamine (2.2 eq) in anhydrous toluene.

-

Slowly add the solution of 4-nitrophenol and triethylamine to the stirred solution of PArXyl₂Cl₂ at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

The formation of triethylamine hydrochloride will be observed as a white precipitate.

-

Filter the reaction mixture under inert atmosphere to remove the precipitate.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., toluene/hexane) to afford the desired phosphonite ligand as a yellow solid.

Characterization:

-

³¹P NMR: A singlet is expected around δ 166 ppm.[4]

-

¹H NMR: Resonances corresponding to the aromatic protons of the terphenyl backbone and the nitrophenyl groups are expected in the range of δ 7.0-8.0 ppm.

General Procedure for Hydrolysis of Dichlorophosphines to Phosphonous Acids

This is a general procedure for the hydrolysis of dichlorophosphines.

Materials:

-

Dichlorophosphine (RPCl₂)

-

Concentrated Hydrochloric Acid

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, add the dichlorophosphine (1.0 eq).

-

Cool the flask in an ice bath.

-

Slowly add a stoichiometric amount of deionized water (2.0 eq) dropwise with vigorous stirring. Alternatively, the dichlorophosphine can be slurried in concentrated hydrochloric acid.[8]

-

Control the addition rate to maintain the reaction temperature below a certain threshold to minimize side reactions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

The resulting this compound may precipitate from the solution or can be isolated by extraction with a suitable organic solvent, followed by drying and removal of the solvent under reduced pressure.

Characterization:

-

³¹P NMR: The chemical shift will be dependent on the R group.

-

¹H NMR: The spectrum will show signals corresponding to the organic moiety and potentially a broad signal for the P-OH protons.

Mandatory Visualizations

Synthetic Pathways to this compound Derivatives

Caption: Key synthetic routes to phosphonous acids and their derivatives.

Experimental Workflow for Phosphonite Ligand Synthesis

Caption: Workflow for the synthesis and purification of a phosphonite ligand.

Inhibition of Matrix Metalloproteinases (MMPs)

Caption: Mechanism of MMP inhibition by a phosphonate transition-state analogue.

References

- 1. Inhibition of adamalysin II and MMPs by phosphonate analogues of snake venom peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Matrix Metalloproteinase Inhibition by Heterotrimeric Triple-Helical Peptide Transition State Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and applications of phosphine-urea ligands for palladium-catalyzed cross-coupling reactions - American Chemical Society [acs.digitellinc.com]

- 8. electronicsandbooks.com [electronicsandbooks.com]

Unlocking the P-H Bond: A Technical Guide to the Reactivity of Phosphonous Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the reactivity of the phosphorus-hydrogen (P-H) bond in phosphonous acid and its derivatives. A comprehensive understanding of this functionality is paramount for its application in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. This document provides a detailed overview of the structural and electronic properties of this compound, its key reactions, quantitative data on its reactivity, detailed experimental protocols, and its relevance in biological pathways.

The Nature of the P-H Bond in this compound

This compound, more formally known as phosphonic acid (H₃PO₃), exists in a tautomeric equilibrium with its trivalent form, phosphorous acid. However, the equilibrium overwhelmingly favors the tetracoordinate phosphonic acid tautomer, which possesses a characteristic P-H bond. This bond is the focal point of the molecule's rich and versatile chemistry.

Structure and Properties:

The tetrahedral geometry of phosphonic acid places the hydrogen atom directly bonded to the phosphorus center. This P-H bond is relatively weak and susceptible to cleavage, making it a reactive site for various chemical transformations. The bond dissociation energy of a typical P-H bond is approximately 322 kJ/mol. This moderate bond strength underpins its ability to participate in a wide array of addition and substitution reactions.

Key Reactions Involving the P-H Bond

The reactivity of the P-H bond is most notably demonstrated in several name reactions that have become cornerstones of organophosphorus chemistry.

The Pudovik Reaction

The Pudovik reaction involves the addition of the P-H bond across a carbon-heteroatom double bond, most commonly the C=O of aldehydes and ketones or the C=N of imines. This reaction is a powerful tool for the formation of α-hydroxyphosphonates and α-aminophosphonates, which are important structural motifs in medicinal chemistry.

The reaction is typically base-catalyzed, with the base serving to deprotonate the this compound, generating a more nucleophilic phosphite anion that readily attacks the electrophilic carbon of the carbonyl or imine.

The Atherton-Todd Reaction

The Atherton-Todd reaction is a method for the synthesis of phosphoramidates, phosphonamidates, and phosphate esters. It involves the reaction of a compound containing a P-H bond with an alcohol or an amine in the presence of a base and a halogenating agent, typically carbon tetrachloride. The reaction proceeds through the in situ formation of a reactive phosphoryl chloride intermediate, which is then attacked by the nucleophilic alcohol or amine.

Quantitative Data on P-H Bond Reactivity

The following tables summarize quantitative data regarding the P-H bond dissociation energy and the yields of key reactions under various conditions.

| Property | Value | Reference |

| P-H Bond Dissociation Energy | 322 kJ/mol | --INVALID-LINK-- |

Table 1: P-H Bond Dissociation Energy

| Reaction | Substrate 1 | Substrate 2 | Catalyst/Conditions | Yield (%) | Reference |

| Pudovik | Benzaldehyde | Diethyl phosphite | DBN (1 mol%), microwave, 100°C, 30 min | 95 | --INVALID-LINK-- |

| Pudovik | 4-Nitrobenzaldehyde | Diethyl phosphite | DBN (1 mol%), microwave, 100°C, 30 min | 98 | --INVALID-LINK-- |

| Pudovik | Cyclohexanecarboxaldehyde | Diethyl phosphite | DBN (1 mol%), microwave, 100°C, 30 min | 92 | --INVALID-LINK-- |

| Pudovik | N-Benzylideneaniline | Diethyl phosphite | NaOEt, EtOH, reflux | 85 | --INVALID-LINK-- |

| Atherton-Todd | Diethyl phosphite | Aniline | CCl₄, Et₃N | 75 | --INVALID-LINK-- |

| Atherton-Todd | Diethyl phosphite | Benzylamine | CCl₄, Et₃N | 88 | --INVALID-LINK-- |

| Atherton-Todd | Diethyl phosphite | Ethanol | CCl₄, Et₃N | 82 | --INVALID-LINK-- |

Table 2: Representative Yields for Pudovik and Atherton-Todd Reactions

Experimental Protocols

General Protocol for the Microwave-Assisted Pudovik Reaction

Materials:

-

Aldehyde or imine (1.0 mmol)

-

Dialkyl phosphite (1.2 mmol)

-

1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) (0.01 mmol, 1 mol%)

-

Microwave reactor vials

-

Stir bar

Procedure:

-

To a microwave reactor vial equipped with a stir bar, add the aldehyde or imine and the dialkyl phosphite.

-

Add the DBN catalyst to the mixture.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 100°C for 30 minutes with stirring.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

The crude product can be purified by column chromatography on silica gel.

General Protocol for the Atherton-Todd Reaction

Materials:

-

Dialkyl phosphite (1.0 mmol)

-

Amine or alcohol (1.0 mmol)

-

Triethylamine (1.5 mmol)

-

Carbon tetrachloride (2.0 mL)

-

Anhydrous diethyl ether

Procedure:

-

In a round-bottom flask, dissolve the dialkyl phosphite and the amine or alcohol in anhydrous diethyl ether.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the triethylamine to the cooled solution with stirring.

-

Add the carbon tetrachloride dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography or distillation.

Biological Relevance and Signaling Pathways

The P-H bond's reactivity is not only crucial in synthetic chemistry but also finds parallels in biological systems. Phosphonates, the products of many reactions involving the P-H bond, are found in various natural products with significant biological activities. The biosynthesis of these compounds often involves enzymatic steps that create the stable carbon-phosphorus bond.

Fosfomycin Biosynthesis Pathway

Fosfomycin is a clinically important antibiotic characterized by a phosphonate group. Its biosynthesis involves a series of enzymatic transformations starting from phosphoenolpyruvate. The pathway highlights the enzymatic strategies for C-P bond formation in nature.[1][2][3][4][5]

Caption: Biosynthetic pathway of the antibiotic fosfomycin.

Phosphinothricin Metabolic Pathway

Phosphinothricin is a potent herbicide that acts as an inhibitor of glutamine synthetase. Its metabolic pathway in resistant plants involves the acetylation of the amino group, detoxifying the compound. This highlights how organisms can evolve mechanisms to modify phosphonate-containing molecules.

Caption: Metabolic pathways of L-phosphinothricin in resistant and non-resistant plants.

Conclusion

The P-H bond in this compound is a gateway to a vast and diverse area of organophosphorus chemistry. Its unique reactivity, characterized by a moderate bond dissociation energy, allows for a range of synthetically valuable transformations, including the Pudovik and Atherton-Todd reactions. These reactions provide efficient routes to a variety of phosphonate-containing molecules with significant applications in medicinal chemistry and materials science. Furthermore, the study of naturally occurring phosphonates and their biosynthetic pathways offers valuable insights into the enzymatic strategies for C-P bond formation and metabolism, providing inspiration for the design of new catalysts and bioactive compounds. This guide serves as a foundational resource for researchers seeking to harness the synthetic potential of the P-H bond in their scientific endeavors.

References

- 1. Characterization of Two Late-Stage Enzymes Involved in Fosfomycin Biosynthesis in Pseudomonads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of fosfomycin in pseudomonads reveals an unexpected enzymatic activity in the metallohydrolase superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and Mechanism of Enzymes Involved in Biosynthesis and Breakdown of the Phosphonates Fosfomycin, Dehydrophos, and Phosphinothricin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate antibiotic - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08299A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Properties of Substituted Phenylphosphonous Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electronic properties of substituted phenylphosphonous acids and their closely related analogs, the phenylphosphonic acids. Understanding these properties is crucial for applications in medicinal chemistry, materials science, and synthetic chemistry, where the modulation of a molecule's electronic character can significantly impact its reactivity, binding affinity, and overall function. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important concepts and workflows to facilitate a deeper understanding of these versatile compounds.

Introduction to Phenylphosphonous Acids

Phenylphosphonous acids are organophosphorus compounds characterized by a phenyl group and two hydroxyl groups attached to a phosphorus atom. The electronic properties of the phenyl ring can be systematically tuned by introducing various substituents, thereby influencing the acidity (pKa) and the electron density around the phosphorus nucleus, which can be probed by ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. These modifications are often quantified using Hammett substituent constants (σ), which provide a measure of the electron-donating or electron-withdrawing nature of a substituent.

Quantitative Electronic Data

The following tables summarize key quantitative data for a series of para-substituted phenylphosphonic acids, which serve as a well-studied proxy for understanding the electronic effects in phenylphosphonous acids.

Acidity Constants (pKa) and Hammett Constants

The acidity of substituted phenylphosphonic acids is a critical parameter that governs their ionization state at a given pH, profoundly affecting their solubility, membrane permeability, and interaction with biological targets. The pKa values for the first (pKa₁) and second (pKa₂) deprotonation of a series of para-substituted phenylphosphonic acids have been experimentally determined, along with their corresponding Hammett constants (σp).

| Substituent (X) | Hammett Constant (σp) | pKa₁ | pKa₂ |

| -H | 0.00 | 1.83 | 7.07 |

| -CH₃ | -0.17 | 1.94 | 7.24 |

| -OCH₃ | -0.27 | 2.02 | 7.33 |

| -Cl | 0.23 | 1.63 | 6.84 |

| -NO₂ | 0.78 | 1.13 | 6.24 |

Data compiled from various sources. It is important to note that experimental conditions can influence pKa values.

A refined Hammett equation for predicting the pKa values of arylphosphonic acids has been determined based on highly accurate measurements[1][2][3]:

-

pKa₁ = 1.70 - 0.894σ

-

pKa₂ = 6.92 - 0.934σ

³¹P NMR Chemical Shifts

³¹P NMR spectroscopy is a powerful tool for characterizing organophosphorus compounds. The chemical shift (δ) is sensitive to the electronic environment of the phosphorus nucleus. Electron-withdrawing substituents on the phenyl ring generally lead to a downfield shift (higher ppm value), while electron-donating groups cause an upfield shift (lower ppm value).

| Substituent (X) | ³¹P NMR Chemical Shift (δ, ppm) |

| -H | ~20-25 |

| -CH₃ | ~19-23 |

| -OCH₃ | ~18-22 |

| -Cl | ~22-26 |

| -NO₂ | ~25-30 |

Note: The specific chemical shift values can vary depending on the solvent, concentration, and pH. The values presented are typical ranges.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining high-quality data. The following sections describe the methodologies for key experiments related to the electronic properties of substituted phenylphosphonous acids.

Synthesis of Substituted Phenylphosphonous Acids

A general method for the synthesis of substituted phenylphosphonous acids involves the hydrolysis of the corresponding dichlorophosphine.

Materials:

-

Substituted phenyldichlorophosphine

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a fume hood, cautiously add the substituted phenyldichlorophosphine dropwise to a stirred excess of deionized water, typically at 0°C to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete hydrolysis.

-

Extract the aqueous solution with diethyl ether to remove any unreacted starting material or byproducts.

-

Collect the aqueous layer and remove the water under reduced pressure using a rotary evaporator to yield the crude substituted phenylphosphonous acid.

-

The crude product can be further purified by recrystallization from an appropriate solvent system.

A visual representation of this synthetic workflow is provided below.

Caption: General workflow for the synthesis of substituted phenylphosphonous acids.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa values of acids.

Materials:

-

Calibrated pH meter and electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Solution of the substituted phenylthis compound of known concentration

-

Beaker

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

Pipette a known volume and concentration of the substituted phenylthis compound solution into a beaker.

-

Add a magnetic stir bar and place the beaker on a magnetic stirrer.

-

Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Record the initial pH of the solution.

-

Begin adding the standardized NaOH solution from the burette in small increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration past the expected equivalence points.

-

Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. The equivalence points can be determined from the inflection points of the titration curve or by plotting the first or second derivative of the curve.

The workflow for this experimental procedure is illustrated below.

Caption: Experimental workflow for determining pKa values via potentiometric titration.

³¹P NMR Spectroscopy

³¹P NMR provides direct insight into the electronic environment of the phosphorus atom.

Materials:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

Substituted phenylthis compound sample

-

Phosphoric acid (85%) as an external standard

Procedure:

-

Prepare a solution of the substituted phenylthis compound in the chosen deuterated solvent at a known concentration.

-

Transfer the solution to an NMR tube.

-

Acquire the ³¹P NMR spectrum. Proton decoupling is typically used to simplify the spectrum to a single peak for each unique phosphorus environment.

-

Reference the spectrum to the external standard of 85% phosphoric acid (δ = 0 ppm).

-

Process the spectrum to determine the chemical shift of the phosphorus signal.

Relationship Between Electronic Properties

The electronic properties of substituted phenylphosphonous acids are intrinsically linked. The nature of the substituent on the phenyl ring, as quantified by the Hammett constant, directly influences the acidity (pKa) and the electron density at the phosphorus center, which is reflected in the ³¹P NMR chemical shift. This relationship is a cornerstone of physical organic chemistry and is crucial for the rational design of molecules with desired properties.

The logical flow of these relationships is depicted in the following diagram.

Caption: Logical relationship between substituent effects and key electronic properties.

Conclusion

The electronic properties of substituted phenylphosphonous acids are tunable and predictable, making them valuable scaffolds in various scientific disciplines. By understanding the quantitative relationships between substituent effects, acidity, and spectroscopic characteristics, researchers can rationally design and synthesize novel compounds with tailored properties for applications ranging from drug development to materials science. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for further investigation and application of this important class of molecules.

References

Phosphonous Acid Tautomerism in Diverse Solvent Environments: A Technical Guide for Researchers

For Immediate Release

An In-depth Technical Guide on the Tautomeric Equilibrium of Phosphonous Acid, a Critical Consideration for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the tautomerism of this compound (H₃PO₂), detailing the influence of solvent environments on the equilibrium between its two tautomeric forms. This document is intended to serve as a core resource, offering quantitative data, detailed experimental protocols, and logical visualizations to aid in research and development involving this compound and its derivatives.

Introduction: The Tautomeric Nature of this compound

This compound, also known as phosphinic acid, exists in a tautomeric equilibrium between two forms: the tetracoordinate phosphonate form, phosphonic acid (HP(O)(OH)₂), and the tricoordinate phosphite form, dihydroxyphosphine (P(OH)₃). The phosphonate form is characterized by a phosphorus atom double-bonded to one oxygen atom and single-bonded to two hydroxyl groups and one hydrogen atom. In contrast, the phosphite form features a phosphorus atom single-bonded to three hydroxyl groups.

The equilibrium between these two forms is crucial in understanding the reactivity and properties of this compound. While the tetracoordinate phosphonate tautomer is generally the more stable and predominant form, the tricoordinate phosphite tautomer, with its lone pair of electrons on the phosphorus atom, can play a significant role in certain reactions, particularly in coordination chemistry.[1] The position of this equilibrium is highly sensitive to the surrounding chemical environment, including the polarity of the solvent and the nature of substituents on the this compound molecule.

The Influence of Solvent Environment on Tautomeric Equilibrium

The solvent plays a critical role in determining the relative stability of the this compound tautomers. The polarity of the solvent and its ability to form hydrogen bonds can preferentially stabilize one tautomer over the other, thereby shifting the equilibrium.

Generally, polar solvents tend to stabilize the more polar phosphonate tautomer (HP(O)(OH)₂), which possesses a significant dipole moment due to the P=O bond. In contrast, nonpolar solvents may have a lesser effect on the equilibrium or, in some cases, relatively favor the less polar phosphite form (P(OH)₃). Computational studies have revealed a logarithmic relationship between the stability of the pentavalent (phosphonate) form and the relative permittivity of the solvent medium, with the phosphonate form being more stable in solvents with higher relative permittivity.[1]

Quantitative Analysis of Tautomeric Equilibrium

The tautomeric equilibrium constant (KT) provides a quantitative measure of the relative concentrations of the two tautomers at equilibrium. It is defined as:

KT = [Phosphite form] / [Phosphonate form]

Due to the overwhelming stability of the phosphonate form, the direct experimental determination of KT can be challenging. However, a combination of experimental techniques and computational modeling has provided valuable insights into the magnitude of this equilibrium in different environments.

Table 1: Tautomeric Equilibrium Constants of Phosphorous Acid and its Ethyl Esters in Aqueous Solution

| Compound | Phosphonate Tautomer | Phosphite Tautomer | KT (in water) | Reference |

| Phosphorous Acid | HP(O)(OH)₂ | P(OH)₃ | 10-10.3 | [2] |

| Monoethyl Phosphite | HP(O)(OEt)(OH) | P(OEt)(OH)₂ | 10-8.7 | [2] |

| Diethyl Phosphite | HP(O)(OEt)₂ | P(OEt)₂OH | 10-7.2 | [2] |

Table 2: Calculated Gibbs Free Energy Change and Equilibrium Constants for the Tautomerism of Substituted Phosphonous Acids in Dichloromethane

| Compound | ΔG (kcal/mol) | KT |

| (CH₃)₂P(O)H | 12.3 | 1.2 x 10⁻⁹ |

| (C₆H₅)₂P(O)H | 9.8 | 1.1 x 10⁻⁷ |

| (CF₃)₂P(O)H | -2.1 | 31.8 |

Note: The Gibbs free energy change (ΔG) for the conversion of the phosphonate to the phosphite form was calculated using computational methods. The equilibrium constant (KT) was then derived using the equation ΔG = -RTln(KT), where R is the gas constant and T is the temperature (assumed to be 298 K). The negative ΔG and KT > 1 for (CF₃)₂P(O)H indicate that the phosphite form is more stable for this compound, a shift attributed to the strong electron-withdrawing nature of the trifluoromethyl groups.[1]

Experimental Protocols for Studying Tautomerism

A variety of spectroscopic and computational techniques are employed to investigate the tautomeric equilibrium of this compound.

31P Nuclear Magnetic Resonance (NMR) Spectroscopy

31P NMR is a powerful and direct method for studying phosphorus-containing compounds due to the 100% natural abundance of the 31P isotope and its wide chemical shift range, which minimizes signal overlap.[3]

Detailed Protocol for 31P NMR Analysis:

-

Sample Preparation: Dissolve a known concentration of the this compound derivative in the desired deuterated solvent. For quantitative analysis, a calibrated internal standard can be added.

-

Instrument Setup:

-

Tune the NMR probe to the 31P frequency.

-

Set the spectral width to cover the expected chemical shift range for both phosphonate and phosphite tautomers.

-

Use a pulse sequence with a sufficient relaxation delay to ensure full relaxation of the 31P nuclei for accurate quantification. Inverse-gated proton decoupling is recommended to suppress the Nuclear Overhauser Effect (NOE) and obtain reliable integrals.[4]

-

-

Data Acquisition: Acquire the 31P NMR spectrum.

-

Data Processing:

-

Apply appropriate window functions and Fourier transform the free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Integrate the signals corresponding to the phosphonate and phosphite tautomers. The chemical shifts will be distinct for the two forms.

-

-

Quantification: The ratio of the integrals of the two signals directly corresponds to the molar ratio of the two tautomers, from which the equilibrium constant (KT) can be calculated.

To study the kinetics of tautomerization, proton-coupled 31P NMR experiments can be performed after exchanging the P-H proton with deuterium by adding D₂O to the sample. The rate of disappearance of the P-H coupling can be monitored over time.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in the tautomers. The key vibrational modes to distinguish between the phosphonate and phosphite forms are the P=O stretching and P-OH stretching vibrations.

Detailed Protocol for ATR-FTIR Analysis:

-

Instrument Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the clean, dry crystal.

-

Record a background spectrum of the pure solvent.

-

-

Sample Analysis:

-

Place a small amount of the this compound solution onto the ATR crystal, ensuring complete coverage.

-

Acquire the FTIR spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Subtract the solvent spectrum from the sample spectrum.

-

Analyze the spectral region between 900 cm⁻¹ and 1300 cm⁻¹. The phosphonate tautomer will exhibit a strong absorption band corresponding to the P=O stretch (typically around 1200-1300 cm⁻¹). The P-OH stretching vibrations of both tautomers will also be present in this region.[6]

-

Changes in the relative intensities of these bands in different solvents can provide qualitative information about the shift in the tautomeric equilibrium.

-

Mandatory Visualizations

Tautomeric Equilibrium of this compound

Caption: Tautomeric equilibrium between the phosphonate and phosphite forms of this compound.

Influence of Solvent Polarity on Tautomeric Equilibrium

Caption: The tautomeric equilibrium of this compound is shifted towards the phosphonate form in polar solvents.

Experimental Workflow for Tautomerism Analysis

Caption: A general experimental and computational workflow for the analysis of this compound tautomerism.

Computational Modeling of Tautomerism

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying tautomerism. By calculating the relative energies of the tautomers, the equilibrium constant can be predicted. The use of a Polarizable Continuum Model (PCM) allows for the simulation of solvent effects.[7]

General Computational Workflow:

-

Structure Optimization: The geometries of both the phosphonate and phosphite tautomers are optimized in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies).

-

Solvation Modeling: The optimized structures are then used as starting points for further geometry optimizations and frequency calculations within a simulated solvent environment using the PCM.

-

Energy Calculation: The Gibbs free energies of both tautomers are calculated in the gas phase and in the simulated solvent.

-

Equilibrium Constant Prediction: The tautomeric equilibrium constant (KT) is calculated from the difference in the Gibbs free energies (ΔG) of the two tautomers in the desired environment.

Implications for Drug Development

Phosphonic acids are important structural motifs in medicinal chemistry, often used as bioisosteres of phosphates or carboxylic acids.[8] A thorough understanding of their tautomeric behavior is critical for drug design and development. The predominant tautomer will dictate the molecule's shape, polarity, and hydrogen bonding capabilities, all of which are crucial for its interaction with biological targets. The ability to predict and potentially control the tautomeric equilibrium through structural modifications or formulation in specific solvent systems can be a powerful tool in optimizing the efficacy and pharmacokinetic properties of a drug candidate.

Conclusion

The tautomerism of this compound is a complex phenomenon governed by a delicate balance of structural and environmental factors. The equilibrium between the more stable tetracoordinate phosphonate form and the more reactive tricoordinate phosphite form is significantly influenced by the solvent's polarity and hydrogen bonding capacity. A combination of advanced spectroscopic techniques, such as 31P NMR and FTIR, and robust computational methods provides researchers with the necessary tools to probe and quantify this equilibrium. For scientists and professionals in drug development, a deep understanding of this compound tautomerism is essential for the rational design of new therapeutic agents.

References

- 1. A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 5. researchgate.net [researchgate.net]

- 6. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM) – Oriental Journal of Chemistry [orientjchem.org]

- 8. pubs.acs.org [pubs.acs.org]

The Emergence of Phosphine Organocatalysis: A Technical Guide to the [3+2] Annulation of Allenes

For Immediate Release

A comprehensive technical guide exploring the burgeoning field of phosphine organocatalysis, with a specific focus on the powerful [3+2] annulation reaction of allenes with electron-deficient olefins. This document provides researchers, scientists, and drug development professionals with a detailed overview of the reaction's mechanism, quantitative data from recent studies, and explicit experimental protocols.

The field of organocatalysis has witnessed exponential growth over the past two decades, offering a sustainable and often more selective alternative to traditional metal-based catalysis. Within this domain, phosphorus-based catalysts have carved out a significant niche. While the direct use of phosphonous acids (R-P(OH)₂) in catalysis is limited by their inherent instability and tendency to tautomerize to secondary phosphine oxides (R₂P(O)H), the closely related and highly versatile tertiary phosphines (R₃P) have emerged as powerful nucleophilic catalysts for a wide array of chemical transformations.

This whitepaper delves into a cornerstone of phosphine organocatalysis: the [3+2] annulation reaction between allenes and electron-deficient olefins. This atom-economical reaction provides a highly efficient route to functionalized five-membered carbocycles, which are prevalent structural motifs in numerous natural products and pharmaceutical agents.

Catalytic Cycle and Mechanism

The phosphine-catalyzed [3+2] annulation proceeds through a well-elucidated catalytic cycle, initiated by the nucleophilic attack of a tertiary phosphine on the central carbon of an allenoate. This generates a key zwitterionic intermediate which then engages the electron-deficient olefin in a stepwise or concerted fashion to forge the cyclopentene ring. The final step involves the elimination of the phosphine catalyst, thereby regenerating it for the next catalytic cycle.

investigating the supramolecular chemistry of phosphonous acids

An In-Depth Technical Guide to the Supramolecular Chemistry of Phosphonous Acids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphonous acids, organophosphorus compounds characterized by the R−P(OH)₂ functional group, represent a unique and underexplored class of molecules in supramolecular chemistry. Existing in equilibrium with their more stable phosphinic acid tautomer, R−PH(=O)(OH), their trivalent P(III) form offers distinct electronic and steric properties compared to the more extensively studied pentavalent phosphonic acids [R−PO(OH)₂]. This guide provides a comprehensive technical overview of the synthesis, structural characteristics, and supramolecular behavior of phosphonous acids. By drawing parallels with well-understood phosphonic acid systems, we illuminate the principles of their self-assembly and host-guest interactions. Detailed experimental protocols for key characterization techniques and tabulated quantitative data are provided to support researchers in this emerging field.

Introduction to Phosphonous Acids

The foundational functional group of a phosphonous acid is R−P(OH)₂. However, these compounds predominantly exist as their tetracoordinated, pentavalent tautomer, the H-phosphinate or phosphinic acid, which has the structure R−PH(=O)(OH). This tautomerism is a critical feature influencing their reactivity and supramolecular behavior. The trivalent P(III) form, though typically less stable, can be harnessed in synthesis and coordination chemistry.[1][2] Its enhanced nucleophilicity and distinct geometry make it a valuable synthon.[1]

In contrast, phosphonic acids [R−PO(OH)₂] are exclusively pentavalent and feature a phosphoryl (P=O) group and two hydroxyl (−OH) groups.[3][4] This structural difference is paramount; the P=O group in phosphonic acids is a powerful hydrogen bond acceptor, while the two P-OH groups are strong hydrogen bond donors. This dual donor/acceptor capability drives the robust self-assembly observed in phosphonic acid crystal structures, often forming predictable motifs like dimers, chains, and sheets.[3][5] While the supramolecular chemistry of phosphonous acids is less documented, the principles derived from phosphonic acids provide a strong predictive framework.

Synthesis of this compound Derivatives

The synthesis of phosphonous acids and their precursors is foundational to their study. Key methods often involve the hydrolysis of phosphonous dichlorides or the oxidation of primary or secondary phosphines. A general synthetic pathway often starts from precursors like dialkyl phosphonates, which can be dealkylated to form the desired acid.

A common and effective method for preparing the parent phosphonic acids from dialkyl phosphonates is the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis.[3][6] Hydrolysis under strong acidic conditions (e.g., concentrated HCl) is another widely used method.[3][4] The synthesis of this compound precursors can be achieved through reactions like the Michaelis-Arbuzov reaction, which forms a P-C bond.[7]

Supramolecular Assembly and Host-Guest Chemistry

The ability of phosphonous acids to form ordered structures is dictated by non-covalent interactions, primarily hydrogen bonding. The P−OH group is a potent hydrogen bond donor, while the P=O group in the phosphinic acid tautomer is a strong acceptor.

Hydrogen Bonding Motifs

Drawing from the extensive studies on phosphonic acids, several key hydrogen bonding motifs can be anticipated for phosphonous acids in the solid state.[5] These include:

-

Dimers: Molecules pair up through strong P−OH···O=P hydrogen bonds.

-

Chains and Ladders: Dimers can extend into one-dimensional chains or more complex ladder-like structures.

-

2D Sheets: Inter-chain hydrogen bonding can create robust two-dimensional networks.

The presence of the P-H bond in the phosphinic acid tautomer, as opposed to a P-OH group in phosphonic acids, will necessarily alter these packing arrangements, potentially leading to novel supramolecular synthons.

Host-Guest Systems

Phosphonous acids can function both as hosts, forming cavities or channels for smaller molecules, or as guests, binding within the pockets of larger macrocyclic hosts. While specific examples for phosphonous acids are sparse, studies on phosphonic acids demonstrate high-affinity binding to various hosts, driven by a combination of hydrogen bonding and electrostatic interactions.[8] The characterization of these interactions relies heavily on techniques like NMR spectroscopy and Isothermal Titration Calorimetry (ITC).

Quantitative Data Presentation

Quantitative analysis is crucial for understanding the strength and nature of supramolecular interactions. This includes structural parameters from X-ray crystallography and thermodynamic data from binding studies.

Table 1: Representative Structural Data for Phosphorus Acids

This table presents typical bond lengths derived from crystallographic studies of phosphonic acids, which serve as a benchmark for this compound derivatives.[3]

| Bond Type | Typical Length (Å) | Notes |

| P=O | 1.49 - 1.51 | Shorter double bond character.[3] |

| P–O(H) | 1.54 - 1.56 | Longer single bond character.[3] |

| P–C | 1.75 - 1.80 | [3] |

| O–H···O | 2.50 - 2.80 | Typical range for strong hydrogen bonds. |

Table 2: Thermodynamic Data for Host-Guest Interactions

This table provides example binding data for phosphonic acids with various surfaces and hosts, illustrating the range of affinities that can be expected. Such data is typically acquired via ITC or quantitative NMR.[9][10]

| Guest Molecule | Host/Surface | Technique | Binding Affinity (Kₐ) | Enthalpy (ΔH, kcal/mol) | Entropy (ΔS, cal/mol·K) |

| Dodecylphosphonic acid | TiO₂ (Anatase) | TGA | 1.6 x 10³ M⁻¹ | - | - |

| Phenylphosphonic acid | TiO₂ (Anatase) | TGA | 1.1 x 10³ M⁻¹ | - | - |

| Carbamoyl phosphonic ligand | ZrO₂ | Langmuir | b = 0.85 L/mg | - | - |

| Phosphate (proxy) | Fe₃O₄ | Langmuir | b = 0.112 L/mg | - | - |

Note: Langmuir constant (b) is related to the binding affinity.

Experimental Protocols

Detailed and rigorous experimental procedures are essential for obtaining reliable data in supramolecular chemistry.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides unambiguous proof of a supramolecular structure in the solid state, yielding precise atomic coordinates, bond lengths, and bond angles.[11][12]

Protocol:

-

Crystal Growth: Grow single crystals of the this compound or its complex suitable for diffraction (typically >0.1 mm in all dimensions).[13] This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Crystal Mounting: Carefully select and mount a high-quality crystal on a goniometer head.

-

Data Collection: Place the crystal in a monochromatic X-ray beam.[12] The crystal is rotated, and the resulting diffraction pattern is recorded by a detector over a wide range of angles.

-

Structure Solution: The diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and space group. The phases of the structure factors are determined using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.

-

Structure Refinement: The initial atomic model is refined against the experimental data, minimizing the difference between observed and calculated structure factors to yield the final, high-resolution molecular structure.[12]

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamics of binding interactions in solution.[14] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment.[15][16]

Protocol:

-

Sample Preparation: Prepare solutions of the host and guest molecules in the exact same, degassed buffer to minimize heats of dilution.[14] The concentration of the molecule in the sample cell should be approximately 10-50 µM, and the titrant in the syringe should be 10-20 times more concentrated.[16]

-

Instrument Setup: Fill the sample cell (typically ~200-300 µL) with the host solution and the injection syringe (~40-100 µL) with the guest solution. The reference cell is filled with the matched buffer.[14] Allow the system to equilibrate to the desired temperature.

-

Titration: Perform a series of small, precise injections (e.g., 2-5 µL) of the guest solution into the sample cell. The heat change after each injection is measured by the instrument's feedback system, which maintains a zero temperature difference between the sample and reference cells.[17]

-

Control Experiment: Perform a control titration by injecting the guest solution into the buffer alone to measure the heat of dilution, which must be subtracted from the binding data.[18]

-

Data Analysis: Integrate the heat signal for each injection. Plot the heat change per mole of injectant against the molar ratio of guest to host. Fit this binding isotherm to an appropriate binding model (e.g., one-site binding) to extract the thermodynamic parameters (Kₐ, n, ΔH). ΔG and ΔS can then be calculated using the equation ΔG = -RTln(Kₐ) = ΔH - TΔS.[16]

NMR Spectroscopy for Host-Guest Studies

NMR spectroscopy is a powerful tool for studying supramolecular interactions in solution. Changes in the chemical shift of protons or other nuclei (like ³¹P) upon addition of a binding partner can be used to determine binding constants and gain insight into the geometry of the complex.[19]

Protocol:

-

Sample Preparation: Prepare a stock solution of the host molecule at a known concentration in a suitable deuterated solvent. Prepare a second stock solution of the guest molecule, also at a known concentration, in the same solvent.

-

Initial Spectrum: Acquire a high-resolution NMR spectrum (e.g., ¹H or ³¹P) of the host solution alone.

-

Titration: Add small, sequential aliquots of the guest stock solution to the NMR tube containing the host. After each addition, mix thoroughly and acquire a new spectrum.

-